B1574699 SID-530

SID-530

Cat. No.: B1574699
Attention: For research use only. Not for human or veterinary use.
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Description

SID-530 is a synthetic small-molecule compound primarily investigated for its inhibitory activity against protein kinase targets, particularly in oncology and inflammatory disease research. Structurally, it features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl substituent at the C3 position and a sulfonamide group at the C7 position, contributing to its high selectivity and binding affinity . Preclinical studies indicate that this compound effectively suppresses kinase-mediated signaling pathways, such as PI3K/AKT/mTOR, at nanomolar concentrations (IC₅₀ = 12 nM), with demonstrated antitumor efficacy in xenograft models . Its pharmacokinetic profile shows moderate oral bioavailability (45–60%) and a half-life of 8–10 hours in murine models .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SID530;  SID 530;  SID530.

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Synergistic Potential: this compound combined with MEK inhibitors (e.g., Compound A) enhances apoptosis in KRAS-mutant cancers but increases hepatotoxicity risk .
  • Resistance Mechanisms: ATP-binding domain mutations (e.g., H1047R) reduce this compound efficacy by 8-fold, a vulnerability less pronounced in GSK2126458 .
  • Clinical Progress : Phase I trials of this compound report partial responses in 22% of solid tumor patients, lagging behind BEZ235’s Phase III advancements .

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